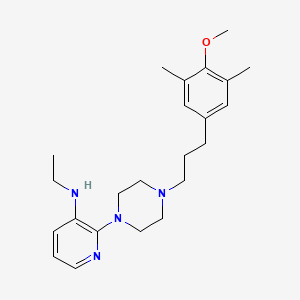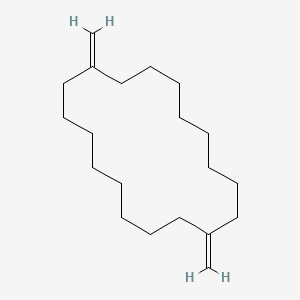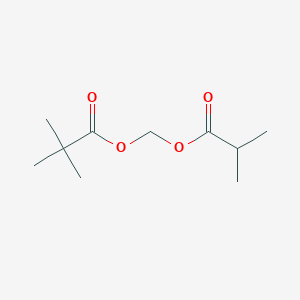
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N'-(3-ethylamino-2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The starting materials may include 3,5-dimethyl-4-methoxybenzaldehyde, 3-ethylamino-2-pyridine, and piperazine. The synthetic route may involve:
Condensation Reaction: Combining 3,5-dimethyl-4-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate.
Nucleophilic Substitution: Reacting the intermediate with piperazine to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Using automated systems to control reaction parameters.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient production.
Quality Control: Implementing rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets. These may include:
Receptor Binding: Binding to specific receptors in the body, such as neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine lies in its specific structural features, such as the presence of the 3-ethylamino-2-pyridinyl group, which may confer unique pharmacological properties compared to other similar compounds.
Properties
CAS No. |
122002-78-2 |
|---|---|
Molecular Formula |
C23H34N4O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-ethyl-2-[4-[3-(4-methoxy-3,5-dimethylphenyl)propyl]piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C23H34N4O/c1-5-24-21-9-6-10-25-23(21)27-14-12-26(13-15-27)11-7-8-20-16-18(2)22(28-4)19(3)17-20/h6,9-10,16-17,24H,5,7-8,11-15H2,1-4H3 |
InChI Key |
JFRHRJPVUXSSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCCC3=CC(=C(C(=C3)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)


![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)

![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)


dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
